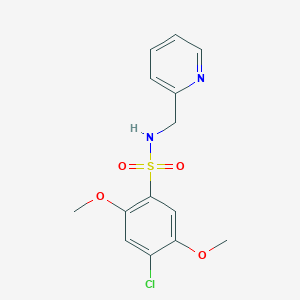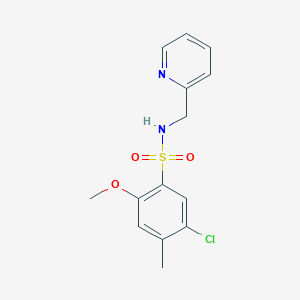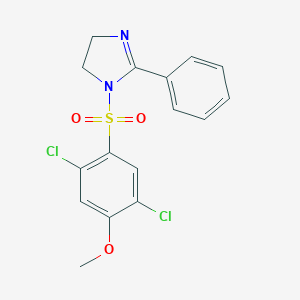
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as CESI, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of carbonic anhydrase IX and XII by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are required for the survival of cancer cells in an acidic environment. 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to inhibit the activity of the adenosine receptor A2A, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects in animal models. It has been found to decrease tumor growth and metastasis in mice with breast cancer. 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to reduce inflammation and oxidative stress in animal models of colitis and arthritis. In addition, 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more potent and selective analogs of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole for use as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. This could lead to the identification of new drug targets and the development of more effective therapies for various diseases. Finally, the use of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in combination with other drugs or therapies could lead to synergistic effects and improved outcomes for patients.
Synthesemethoden
The synthesis of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. It has been found to inhibit the activity of enzymes such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells. 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXZLANSZLEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

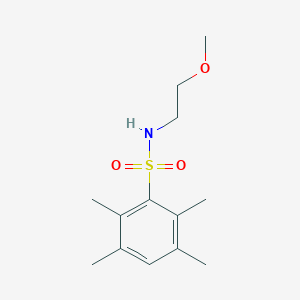
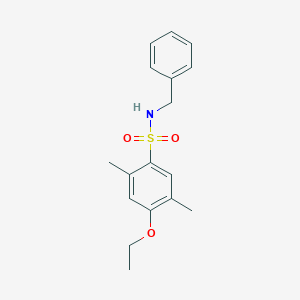

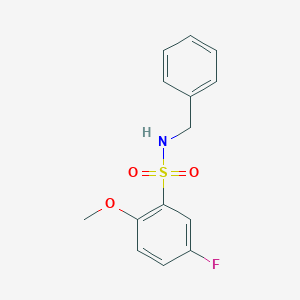

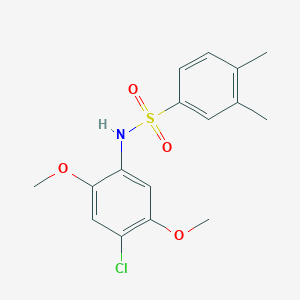
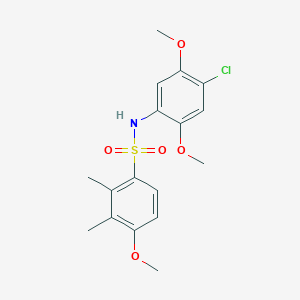

![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)
![2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497499.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497501.png)
